methyl (4-bromo-2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate
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Overview
Description
METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound that features a variety of functional groups, including indole, thiazole, and phenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be constructed through a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone . The final step involves the coupling of the indole and thiazole derivatives with a bromophenoxyacetate ester under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The phenylimine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include primary amines and thiols, often under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenylamine derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with various molecular targets. The indole moiety can interact with tryptophan-binding proteins, while the thiazole ring can interact with metal ions and enzymes . The phenylimine group can form hydrogen bonds with amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE: is similar to other indole-thiazole derivatives, such as:
Uniqueness
The uniqueness of METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C29H24BrN3O4S |
---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
methyl 2-[4-bromo-2-[(E)-[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C29H24BrN3O4S/c1-36-27(34)18-37-25-12-11-21(30)15-20(25)16-26-28(35)33(29(38-26)32-22-7-3-2-4-8-22)14-13-19-17-31-24-10-6-5-9-23(19)24/h2-12,15-17,31H,13-14,18H2,1H3/b26-16+,32-29? |
InChI Key |
RFZPPRNZFSOMEB-JPXGDRPDSA-N |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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